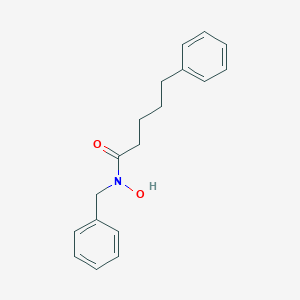

N-benzyl-N-hydroxy-5-phenylpentanamide

Overview

Description

N-benzyl-N-hydroxy-5-phenylpentanamide, also known as BzHPP, is a chemical compound with the molecular formula C18H21NO2 . It has an average mass of 283.365 Da and a monoisotopic mass of 283.157227 Da . It is also known by other names such as Benzenepentanamide, N-hydroxy-N-(phenylmethyl)-, and 5-Phenyl-pentanoic acid benzyl-hydroxy-amide .

Molecular Structure Analysis

The molecular structure of N-benzyl-N-hydroxy-5-phenylpentanamide consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure is complex, with benzyl and phenyl groups attached to the pentanamide backbone .Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-hydroxy-5-phenylpentanamide include an average mass of 283.365 Da and a monoisotopic mass of 283.157227 Da . Unfortunately, specific details such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications

Anticonvulsant Activity N-benzyl-N-hydroxy-5-phenylpentanamide (referred to as DL-HEPP in studies) has been observed to exhibit significant anticonvulsant activity. In research conducted by Se et al. (2013), DL-HEPP and its enantiomers showed a broad profile of anticonvulsant activity against pentylenetetrazol-induced seizures, comparable to valproate, a widely used antiepileptic drug (Se et al., 2013).

Role in Tumor Cell Metastasis A study by Chen et al. (1994) explored the role of N-benzyl-N-hydroxy-5-phenylpentanamide in tumor cell metastasis. The compound was used as a selective inhibitor for platelet-type 12-lipoxygenase, suggesting its potential role in inhibiting tumor cell adhesion and lung colonization (Chen et al., 1994).

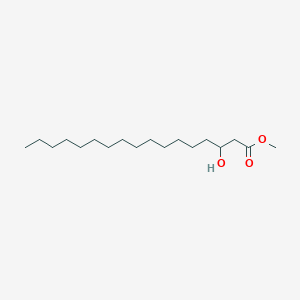

Synthesis of Chiral Hydroxy Amides The compound has been used in the asymmetric synthesis of chiral hydroxy amides. Hu et al. (2018) conducted a study on the enantioselective catalytic hydrogenation of ketoamides, where N-benzyl-N-hydroxy-5-phenylpentanamide played a crucial role in producing high-purity chiral hydroxy amides (Hu et al., 2018).

Implications in Drug Metabolism The metabolism of L-735,524, a potent HIV-1 protease inhibitor, involves N-benzyl-N-hydroxy-5-phenylpentanamide. A study by Balani et al. (1995) showed that this compound appears as a metabolite in human urine following the administration of L-735,524, indicating its role in the metabolism of specific pharmaceuticals (Balani et al., 1995).

Involvement in Cellular Processes Research by Hagmann and Borgers (1997) indicated that the expression and activity of 12-lipoxygenase in human A431 epidermoid carcinoma cells depend on functional protein tyrosine kinase of the epidermal growth factor receptor (EGF-R). N-benzyl-N-hydroxy-5-phenylpentanamide was used to inhibit 12-LOX activity, demonstrating its utility in cellular process studies (Hagmann & Borgers, 1997).

Mechanism of Action

N-benzyl-N-hydroxy-5-phenylpentanamide has been studied as a specific 12-lipoxygenase (12-LOX) inhibitor . It has been found to affect cell growth, survival, apoptosis, and cell signaling . A significantly higher level of 12-LOX expression was found in high-grade serous ovarian carcinoma compared to normal ovarian epithelium .

properties

IUPAC Name |

N-benzyl-N-hydroxy-5-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(19(21)15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,21H,7-8,11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZUASJHVOWCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)N(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166550 | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-hydroxy-5-phenylpentanamide | |

CAS RN |

158999-12-3 | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)

![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)